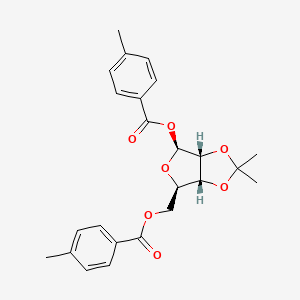
1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose
Vue d'ensemble
Description
1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is a chemical compound with the molecular formula C24H26O7 and a molecular weight of 426.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H26O7 . For a more detailed structural analysis, you may need to refer to specialized databases or software.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point, melting point, and density, can be found in specialized chemical databases .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Nucleoside Analogues : 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is used in the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. These compounds, however, did not show antiviral or antitumor activity in vitro, though phosphorylation to di- and triphosphate analogues was achieved with cellular enzymes (Raju, Smee, Robins, & Vaghefi, 1989).
Preparation of Reversed Nucleosides : This compound has been utilized in the preparation of 5-amino-5-deoxyribose derivatives, leading to the synthesis of kinetin analogs and 1-substituted adenine derivatives. This synthesis involved reactions with various imidazole derivatives and subsequent debenzylation (Leonard & Carraway, 1966).
Synthesis of Pyrazofurins : In another study, this compound was used for the synthesis of pyrazofurins, where the beta-ketoesters derived from it were transformed into pyrazofurin and pyrazofurin B. The study also discussed how the anomeric configuration of C-glycoside analogues can be assigned based on 1H-n.m.r. data (Herrera & Baelo, 1985).
Synthesis of Methyl 2-O-Allyl- and 3-O-Allyl-Derivatives : A study described the synthesis of methyl 2-O-allyl and 3-O-allyl derivatives from D-ribose using this compound. It involved a process of tin-mediated allylation, followed by chromatographic separation (Desai, Gigg, & Gigg, 1996).
Structural and Conformational Studies
Structural Analysis of Derivatives : The structural analysis of derivatives of this compound was conducted, leading to the establishment of their structures and conformations through spectroscopy. This study provided insights into the stereochemistry of various derivatives (Hanaya & Yamamoto, 1989).
NMR Studies of Anhydride Forms : The compound's dimeric and polymeric anhydride forms were studied using NMR spectroscopy. This study helped in understanding the polymerization products of 1,5-anhydro-2,3-O-isopropylidene-beta-D-ribofuranose and their structural features (Winkler & Ernst, 1988).
Safety And Hazards
Propriétés
IUPAC Name |
[(3aR,4S,6R,6aR)-2,2-dimethyl-4-(4-methylbenzoyl)oxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-14-5-9-16(10-6-14)21(25)27-13-18-19-20(31-24(3,4)30-19)23(28-18)29-22(26)17-11-7-15(2)8-12-17/h5-12,18-20,23H,13H2,1-4H3/t18-,19-,20-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZWWJDLGJZWFB-URFJDIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C3C(C(O2)OC(=O)C4=CC=C(C=C4)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)OC(=O)C4=CC=C(C=C4)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725387 | |
| Record name | 1,5-Bis-O-(4-methylbenzoyl)-2,3-O-(1-methylethylidene)-beta-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose | |
CAS RN |
86042-28-6 | |
| Record name | 1,5-Bis-O-(4-methylbenzoyl)-2,3-O-(1-methylethylidene)-beta-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)










